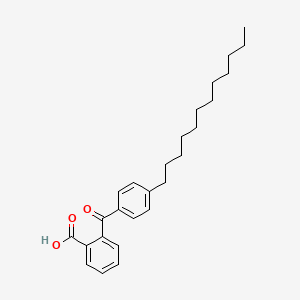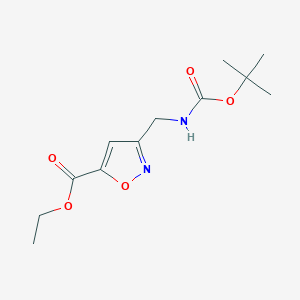
3-(Benzyloxycarbonylamino-methyl)-isoxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate typically involves multiple steps. One common method starts with the reduction of N-Boc protected amino acids to form N-Boc amino alcohols. These alcohols are then oxidized to the corresponding aldehydes, which are subsequently treated with hydroxylamine under mildly basic conditions to form oximes. The oximes undergo cyclization to yield the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of organic synthesis, such as the use of flow microreactor systems for efficient and scalable reactions, can be applied to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under acidic conditions to reveal the active amine .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-aminomethylisoxazole-5-carboxylate: Lacks the tert-butoxycarbonyl protecting group.
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate is unique due to the presence of the tert-butoxycarbonyl protecting group, which provides stability and allows for selective deprotection. This feature makes it a valuable intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C12H18N2O5 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
ethyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C12H18N2O5/c1-5-17-10(15)9-6-8(14-19-9)7-13-11(16)18-12(2,3)4/h6H,5,7H2,1-4H3,(H,13,16) |
InChI Key |
NWORFAIQSDGHFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


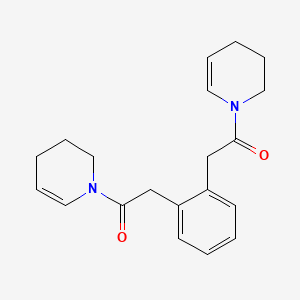
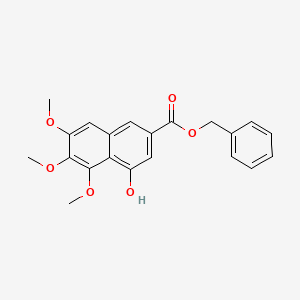

![6-Oxabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13937609.png)
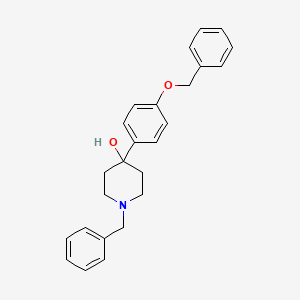
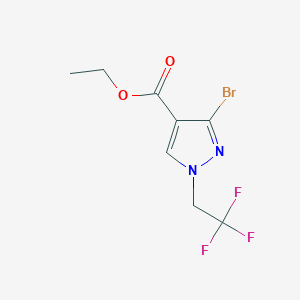
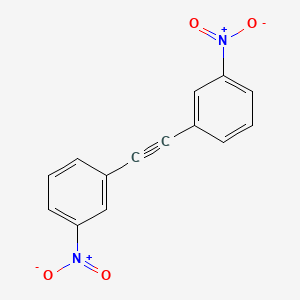
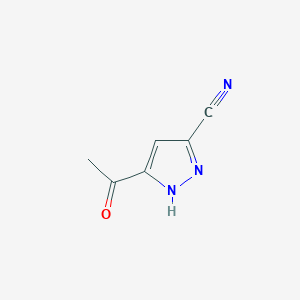
![6-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13937636.png)
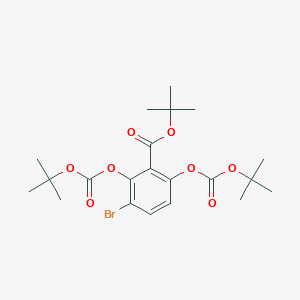
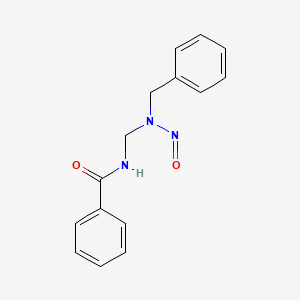
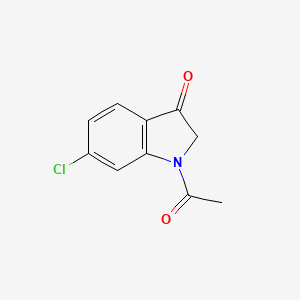
![N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride](/img/structure/B13937676.png)
